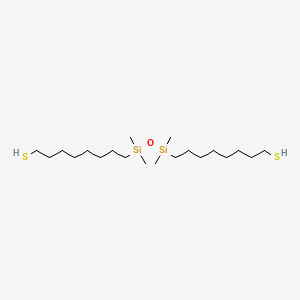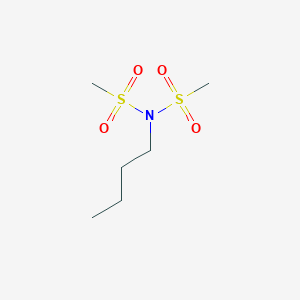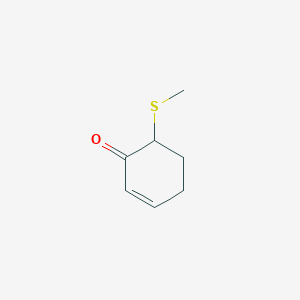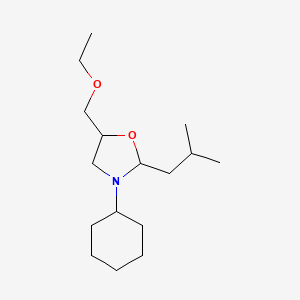
1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene is an organic compound that belongs to the class of alkyl-substituted aromatic compounds. These compounds are characterized by the presence of an aromatic benzene ring substituted with alkyl groups. The compound’s structure includes a brominated propyl group and a trimethylpentyl group attached to the benzene ring, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene typically involves the following steps:
Bromination of Propane: Propane is brominated to form 1-bromopropane using bromine (Br₂) in the presence of light or a radical initiator.
Friedel-Crafts Alkylation: The brominated propyl group is then introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Introduction of Trimethylpentyl Group: The trimethylpentyl group can be introduced through another Friedel-Crafts alkylation or a similar alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反应分析
Types of Reactions
1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines.
Oxidation Reactions: The alkyl groups can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated or hydrogenated products.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
作用机制
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its specific interactions with molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the alkyl groups can influence the compound’s hydrophobicity and binding affinity to various receptors or enzymes.
相似化合物的比较
Similar Compounds
1-Bromo-2-phenylpropane: Similar structure but lacks the trimethylpentyl group.
4-(2,4,4-Trimethylpentan-2-yl)toluene: Similar structure but lacks the brominated propyl group.
1-Bromo-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of the trimethylpentyl group.
属性
CAS 编号 |
90128-68-0 |
|---|---|
分子式 |
C17H27Br |
分子量 |
311.3 g/mol |
IUPAC 名称 |
1-(1-bromopropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C17H27Br/c1-13(11-18)14-7-9-15(10-8-14)17(5,6)12-16(2,3)4/h7-10,13H,11-12H2,1-6H3 |
InChI 键 |
SWJRZZXKGUEAMU-UHFFFAOYSA-N |
规范 SMILES |
CC(CBr)C1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)

![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)



![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)

![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)


![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)
![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)
